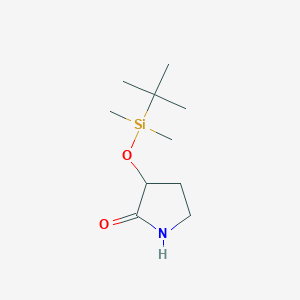

3-(tert-Butyldimethylsilyloxy)pyrrolidin-2-one

Description

3-(tert-Butyldimethylsilyloxy)pyrrolidin-2-one is a pyrrolidinone derivative featuring a tert-butyldimethylsilyl (TBDMS) ether group at the 3-position. The TBDMS group is widely used as a protective moiety for hydroxyl groups in organic synthesis due to its stability under acidic and basic conditions, as well as its ease of removal using fluoride ions . This compound is pivotal in medicinal chemistry and drug development, particularly in the synthesis of complex molecules where selective protection and deprotection steps are critical.

Properties

Molecular Formula |

C10H21NO2Si |

|---|---|

Molecular Weight |

215.36 g/mol |

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one |

InChI |

InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-6-7-11-9(8)12/h8H,6-7H2,1-5H3,(H,11,12) |

InChI Key |

QEJCHYKXNFQQSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCNC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one typically involves the protection of the hydroxyl group of a pyrrolidinone derivative using tert-butyl(dimethyl)silyl chloride. The reaction is usually carried out in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane. The reaction conditions are mild, and the product is obtained in good yield after purification.

Industrial Production Methods

In an industrial setting, the production of (3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and real-time monitoring can enhance the efficiency and yield of the process. Additionally, the purification steps can be streamlined using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Key Reaction Types and Conditions

Functionalization of Pyrrolidine Ring

The nitrogen atom in the pyrrolidin-2-one ring participates in nucleophilic attacks. For instance, alkylation with alkyl halides under basic conditions introduces substituents at the ring position, diversifying the molecule’s reactivity .

Biological Activity

Although direct biological data for this compound is limited, structurally similar pyrrolidinones exhibit interactions with neurotransmitter receptors and potential anticancer properties. The TBDMS group enhances stability, enabling controlled release in biological systems.

Research Insights

-

Stereochemical Control : The TBDMS group’s bulkiness and electronic effects influence reaction outcomes, such as diastereoselectivity in conjugate additions .

-

Protecting Group Utility : The TBDMS ether withstands harsh conditions (e.g., acid/base) during multi-step syntheses but can be selectively removed to regenerate reactive hydroxyl groups .

-

Catalytic Efficiency : In organocatalytic reactions, the compound’s chiral environment enables enantioselectivities up to 96% ee, as demonstrated in asymmetric Michael additions .

Scientific Research Applications

(3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protective group in various chemical reactions.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one involves the cleavage of the silyl group under specific conditions to reveal the reactive hydroxyl group. This hydroxyl group can then participate in various chemical reactions, such as nucleophilic substitution or addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactive intermediates formed during the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Compounds Analyzed :

3-(Methoxymethyl)pyrrolidin-2-one (CAS: 148520-27-8)

3-(Hydroxymethyl)pyrrolidin-2-one

5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine (CAS: See )

1-[3-(2-Oxopyrrolidin-1-yl)-4-pyrrolidin-1-ylphenyl]pyrrolidin-2-one (CAS: See )

3-(S)-(tert-Butoxycarbonylamino)-1-(5-iodo-2-(2-methoxyethoxymethoxy)benzyl)pyrrolidin-2-one (CAS: 205055-05-6)

Table 1: Structural and Functional Group Analysis

Key Research Findings

- Stability Studies : The TBDMS group in 3-(TBDMS-Oxy)pyrrolidin-2-one remains intact under Grignard and Wittig reaction conditions, unlike Boc or methoxymethyl groups .

- Market Trends : The global market for 3-(hydroxymethyl)pyrrolidin-2-one is projected to grow at 5.2% CAGR (2020–2025), driven by demand in pharmaceuticals, while TBDMS analogs remain niche due to specialized applications .

Biological Activity

3-(tert-Butyldimethylsilyloxy)pyrrolidin-2-one, a derivative of pyrrolidin-2-one, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyldimethylsilyl (TBDMS) protective group, which enhances its stability and reactivity in various biological contexts. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the protection of the hydroxyl group in pyrrolidin-2-one using TBDMS chloride in the presence of a base such as imidazole or triethylamine. This reaction is generally performed in an aprotic solvent like dichloromethane at room temperature. The process yields a stable compound suitable for further biological evaluations.

The TBDMS group provides significant stability to the molecule, allowing it to participate in various chemical reactions without undergoing unwanted side reactions. The mechanism of action involves interactions with specific molecular targets, which can modulate biological pathways. The compound's reactivity can lead to various biological effects, including enzyme inhibition and modulation of protein-ligand interactions .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it can act on serine proteases and kinases, influencing cell signaling and metabolic processes .

- Anticancer Properties : Preliminary studies suggest that derivatives of pyrrolidinones can induce apoptosis in cancer cells. The mechanism may involve the modulation of cell cycle regulators and apoptosis-related proteins .

- Neuroprotective Effects : Some studies have indicated that compounds similar to this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases by influencing neuroinflammatory pathways .

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on Enzyme Inhibition : A study demonstrated that pyrrolidine derivatives could inhibit specific kinases with IC50 values in the low nanomolar range, indicating strong inhibitory potential against targets like JAK2 and FLT3 .

- Anticancer Activity : Research involving a series of pyrrolidine derivatives showed that certain compounds could significantly inhibit tumor growth in vivo, with one compound exhibiting a tumor growth inhibition (TGI) rate of 82% in colon cancer models when administered at 75 mg/kg .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

| Activity | Target/Effect | IC50/Effectiveness |

|---|---|---|

| Enzyme Inhibition | JAK2, FLT3 | Low nanomolar range |

| Anticancer Activity | Tumor growth inhibition | TGI up to 82% |

| Neuroprotective Effects | Neuroinflammatory pathways | Promising results in models |

Q & A

Basic: What are the key considerations for synthesizing 3-(tert-butyldimethylsilyloxy)pyrrolidin-2-one?

The synthesis typically involves introducing the tert-butyldimethylsilyl (TBDMS) group as a protecting agent for a hydroxyl group on pyrrolidin-2-one. A common method uses TBDMS chloride (TBDMSCl) with a base like imidazole or DMAP in anhydrous DMF or THF. Critical steps include:

- Moisture control : Reactions must be conducted under inert gas (e.g., N₂/Ar) due to the silyl group's sensitivity to hydrolysis .

- Workup : Quenching with aqueous NH₄Cl and purification via column chromatography (e.g., silica gel, hexane/EtOAc gradient) to isolate the product.

Advanced: How can reaction yields be optimized for TBDMS-protected intermediates in complex syntheses?

Yield optimization requires addressing:

- Steric hindrance : Bulkier bases (e.g., 2,6-lutidine) improve silylation efficiency in sterically crowded environments.

- Temperature : Prolonged reaction times (12–24 hrs) at 0–25°C enhance completion.

- Byproduct management : Monitor for desilylation byproducts using TLC or LC-MS. Adjust solvent polarity during purification to resolve closely eluting impurities .

Basic: What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms silyl group integration (e.g., tert-butyl protons at δ ~0.8–1.1 ppm) and pyrrolidinone ring conformation.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

- FT-IR : Detects carbonyl (C=O) stretch at ~1700 cm⁻¹ and Si-O bonds at ~1250 cm⁻¹ .

Advanced: How should researchers address conflicting spectral data during structural elucidation?

- Dynamic effects : Rotamers or conformational flexibility in the pyrrolidinone ring may split NMR signals. Use variable-temperature NMR to coalesce peaks.

- Impurity identification : Compare experimental LC-MS/MS fragmentation patterns with simulated spectra (e.g., using tools like CFM-ID) to distinguish degradation products .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides, HNO₃), which may trigger decomposition into CO, CO₂, or NO₍x₎ .

- Storage : Keep under inert gas at 2–8°C in sealed, moisture-resistant containers .

Advanced: How can researchers mitigate risks from unknown toxicity profiles?

- Containment : Use fume hoods or gloveboxes for bulk handling.

- Tiered testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies.

- Emergency protocols : Pre-plan first-aid measures (e.g., eye irrigation with saline for accidental exposure) due to limited toxicological data .

Basic: What are the primary applications of this compound in organic synthesis?

It serves as:

- Protecting group : Stabilizes alcohols in multi-step syntheses (e.g., nucleoside analogs).

- Intermediate : Used to prepare pyridine derivatives (e.g., halogenated pyrrolidines for medicinal chemistry) .

Advanced: How does steric shielding from the TBDMS group influence regioselectivity in coupling reactions?

The TBDMS group directs reactions to less hindered sites. For example:

- Buchwald-Hartwig amination : Coupling occurs preferentially at the pyrrolidinone nitrogen rather than the silyl-protected oxygen.

- Metal-mediated cross-couplings : Steric bulk may reduce catalyst accessibility, requiring optimized ligands (e.g., XPhos) .

Basic: How should researchers troubleshoot hydrolysis of the silyl ether during reactions?

- Moisture control : Ensure solvents are anhydrous (e.g., molecular sieves in THF).

- Acidic conditions : Avoid protic acids (e.g., TFA); use buffered systems (pH 6–7) if necessary .

Advanced: What strategies enhance the stability of TBDMS-protected intermediates in long-term storage?

- Lyophilization : Freeze-dry under vacuum to prevent hydrolysis.

- Stabilizers : Add radical scavengers (e.g., BHT) if oxidative degradation is observed.

- Monitoring : Regular LC-MS checks to detect early degradation .

Basic: How is this compound used in radiopharmaceutical synthesis?

It acts as a precursor for radiolabeled probes. For example:

- Carbon-11 labeling : Methylation of intermediates for PET tracers like [¹¹C]UCB-J, targeting SV2A in neuroimaging .

Advanced: What computational tools aid in predicting the reactivity of TBDMS-protected intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.